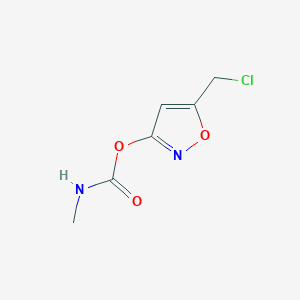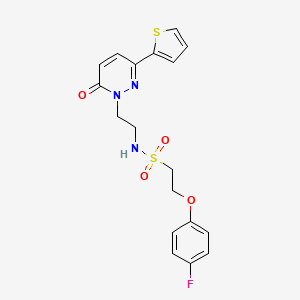![molecular formula C15H17F2NO5 B2923933 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde CAS No. 2094391-81-6](/img/structure/B2923933.png)
4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde, also known as DFOB, is a chemical compound that has been widely used in scientific research. This compound is a chelator that selectively binds iron, which makes it useful for a variety of applications.
Mécanisme D'action
4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde binds to iron ions in a 1:1 ratio, forming a stable complex. This complex prevents iron from participating in redox reactions, which are essential for many biological processes. The chelation of iron by this compound leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The chelation of iron by this compound leads to a variety of biochemical and physiological effects, including:
1. Inhibition of Cell Growth: Iron is required for cell growth and proliferation. The chelation of iron by this compound leads to inhibition of cell growth and proliferation.
2. Oxidative Stress: Iron participates in redox reactions that generate reactive oxygen species (ROS). The chelation of iron by this compound leads to a reduction in ROS levels, which reduces oxidative stress.
3. Gene Expression: Iron is required for the expression of many genes. The chelation of iron by this compound leads to a reduction in the expression of these genes.
Avantages Et Limitations Des Expériences En Laboratoire
4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective Binding: this compound selectively binds iron, which makes it useful for studying the role of iron in biological processes.
2. Stability: The complex formed between this compound and iron is stable, which allows for accurate measurement of iron levels.
3. Non-Toxic: this compound is non-toxic to cells and can be used at high concentrations without causing cell death.
Some of the limitations of this compound include:
1. Cell Permeability: this compound is not very permeable to cell membranes, which limits its use in some applications.
2. Iron Sensitivity: this compound is sensitive to the presence of other metals, which can interfere with its ability to selectively bind iron.
3. Limited Solubility: this compound has limited solubility in aqueous solutions, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the use of 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde in scientific research. Some of these include:
1. Drug Development: this compound has shown promise as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Future research could focus on developing this compound-based drugs for these applications.
2. Imaging: this compound could be used as a contrast agent for magnetic resonance imaging (MRI) due to its ability to selectively bind iron.
3. Iron Metabolism: this compound could be used to study the role of iron in metabolism and its relationship to disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its ability to selectively bind iron. This compound has been used in a variety of applications, including cancer research, neurodegenerative diseases, and infectious diseases. The chelation of iron by this compound leads to a variety of biochemical and physiological effects, including inhibition of cell growth, reduction in oxidative stress, and reduction in gene expression. While this compound has several advantages for lab experiments, it also has some limitations. Future research could focus on drug development, imaging, and iron metabolism.
Méthodes De Synthèse
The synthesis of 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde can be achieved through a multi-step process. The first step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2,2-difluoroethylamine hydrochloride to produce 4-(2,2-difluoroethylamino)-3-methoxybenzaldehyde. This intermediate is then reacted with morpholine and propionyl chloride to produce the final product, this compound.
Applications De Recherche Scientifique
4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has been extensively used in scientific research due to its ability to selectively bind iron. This compound has been used in a variety of applications, including:
1. Cancer Research: Iron is required for the growth and proliferation of cancer cells. This compound has been used to selectively chelate iron in cancer cells, leading to inhibition of their growth and proliferation.
2. Neurodegenerative Diseases: Iron accumulation in the brain has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been used to chelate iron in the brain, leading to a reduction in the progression of these diseases.
3. Infectious Diseases: Iron is required for the growth and survival of many infectious agents. This compound has been used to selectively chelate iron in these agents, leading to their inhibition.
Propriétés
IUPAC Name |
4-[3-(2,2-difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO5/c1-21-13-8-11(9-19)2-3-12(13)22-6-4-14(20)18-5-7-23-15(16,17)10-18/h2-3,8-9H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVBWTQOVQPSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCC(=O)N2CCOC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2923851.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2923852.png)

![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2923855.png)




![2-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2923862.png)
![2-[1-(1H-Indole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2923864.png)
![N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide](/img/structure/B2923866.png)

![Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B2923871.png)
![N-(3-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2923873.png)